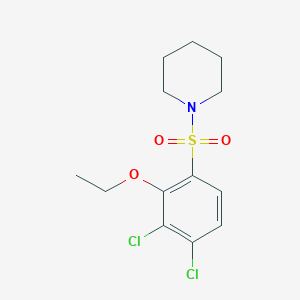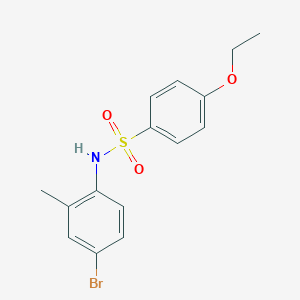![molecular formula C21H26N2O3S B288676 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPME is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is not fully understood. However, it is believed that 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether interacts with metal ions through its sulfonamide group, which forms a coordination complex with the metal ion. This interaction results in the activation of the fluorescence of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether.
Biochemical and Physiological Effects:
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its potential as a fluorescent probe for the detection of metal ions in biological samples makes it a promising tool for studying metal ion homeostasis in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its high selectivity for metal ions. This makes it a useful tool for the detection of specific metal ions in complex biological and environmental samples. Additionally, 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the limitations of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its low quantum yield, which can limit its sensitivity for the detection of metal ions in low concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. One of the most promising areas of research is the development of new fluorescent probes based on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether that exhibit higher quantum yields and improved selectivity for specific metal ions. Additionally, the use of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether as a tool for studying metal ion homeostasis in cells and its potential applications in environmental monitoring are areas that warrant further investigation. Overall, 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has the potential to be a useful tool for a wide range of scientific applications and its future development and research should be encouraged.
Synthesemethoden
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether can be synthesized using several methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of sodium hydride. The resulting compound is then treated with sulfuryl chloride to obtain 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. Another method involves the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of potassium carbonate and 18-crown-6 to obtain the intermediate, which is then treated with sodium bisulfite to yield 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its use as a fluorescent probe for the detection of metal ions. 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been shown to exhibit strong fluorescence in the presence of metal ions such as copper, zinc, and cadmium. This makes 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether a useful tool for the detection of these metal ions in biological and environmental samples.
Eigenschaften
Produktname |
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether |
|---|---|
Molekularformel |
C21H26N2O3S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C21H26N2O3S/c1-18-17-20(10-11-21(18)26-2)27(24,25)23-15-13-22(14-16-23)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3/b9-6+ |
InChI-Schlüssel |
RZLBFMNFIMQNOL-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)




![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)



